molecular formula C25H31NO4 B6561820 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 1091157-38-8

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No. B6561820
CAS RN: 1091157-38-8
M. Wt: 409.5 g/mol
InChI Key: RRUGHBRUNBBUQP-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide (abbreviated as NMPOC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. NMPOC is a member of the oxane family of heterocyclic compounds and is composed of a phenyl ring, an oxane ring, and a carboxamide group. It has been studied for its unique properties, such as its ability to bind to metal ions and its affinity for certain proteins.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research. It has been used to study its binding affinity for metal ions and proteins, as well as its ability to modulate enzyme activity. N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has also been used in the study of its effects on cell signaling pathways and its ability to interact with other compounds. Furthermore, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has been used to study its potential as an antiviral agent and its use in the treatment of cancer.

Mechanism of Action

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide binds to metal ions and proteins through its carboxamide group. It also has a high affinity for certain proteins, which allows it to interact with them and modulate their activity. N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has also been shown to interact with other compounds, such as nucleic acids and small molecules, which can affect cell signaling pathways.
Biochemical and Physiological Effects
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate cell signaling pathways. It has also been shown to have antiviral and anti-cancer properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages is its ability to bind to metal ions and proteins, which allows it to be used in a variety of experiments. Additionally, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide is relatively stable and can be stored for long periods of time, making it ideal for long-term experiments. However, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide is also expensive and can be difficult to synthesize, making it difficult to obtain in large quantities.

Future Directions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has a number of potential future directions. One of the main areas of research is the study of its potential as a therapeutic agent. Additionally, further research into its ability to modulate cell signaling pathways and its interaction with other compounds could lead to new treatments for diseases. Additionally, further research into its binding affinity for metal ions and proteins could lead to new ways of targeting specific proteins and enzymes. Finally, further research into its antiviral and anti-cancer properties could lead to new treatments for these diseases.

Synthesis Methods

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide can be synthesized from 4-methoxyphenylacetic acid and 4-phenyloxane-4-carboxamide. The two reactants are combined in a reaction flask and heated to a temperature of 140°C for 2 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization using a solvent such as ethanol.

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-28-22-10-6-5-9-21(22)24(11-15-29-16-12-24)19-26-23(27)25(13-17-30-18-14-25)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUGHBRUNBBUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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